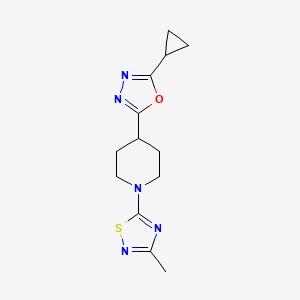![molecular formula C17H22FN5S B12233055 4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12233055.png)
4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound featuring multiple functional groups, including a thiazole ring, a pyrimidine ring, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic synthesisCommon reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytarabine are well-known pyrimidine analogs used in cancer therapy.
Uniqueness
4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and pyrimidine rings, along with the fluorine atom, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H22FN5S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
4-[[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C17H22FN5S/c1-3-15-16(18)17(20-10-19-15)23-6-12-4-22(5-13(12)7-23)8-14-9-24-11(2)21-14/h9-10,12-13H,3-8H2,1-2H3 |
InChI Key |
PJWQQEJUWTXESC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)CC4=CSC(=N4)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12232973.png)

![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12232987.png)
![4,4,4-trifluoro-N-[(pyridin-3-yl)methyl]butanamide](/img/structure/B12232989.png)

![2-cyclopropyl-N-[(oxolan-2-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B12232993.png)
![3-Methyl-2-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B12233000.png)
![3-Methyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12233005.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B12233011.png)
![8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12233025.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12233035.png)
![methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B12233040.png)
![1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12233044.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B12233052.png)
